2-((3-Nitropyridin-2-yl)amino)ethyl benzoate
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Overview
Description
2-((3-Nitropyridin-2-yl)amino)ethyl benzoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitro group attached to the pyridine ring and an aminoethyl benzoate moiety. Pyridine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Nitropyridin-2-yl)amino)ethyl benzoate typically involves the reaction of 3-nitropyridine-2-amine with ethyl benzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents such as ethanol or methanol are often employed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((3-Nitropyridin-2-yl)amino)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-((3-aminopyridin-2-yl)amino)ethyl benzoate, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
2-((3-Nitropyridin-2-yl)amino)ethyl benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Nitropyridin-2-yl)amino)ethyl benzoate involves its interaction with specific molecular targets and pathways. The nitro group and pyridine ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-((3-Nitropyridin-2-yl)amino)ethyl benzoate is unique due to its specific structural features, such as the presence of both a nitro group and an aminoethyl benzoate moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13N3O4 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
2-[(3-nitropyridin-2-yl)amino]ethyl benzoate |
InChI |
InChI=1S/C14H13N3O4/c18-14(11-5-2-1-3-6-11)21-10-9-16-13-12(17(19)20)7-4-8-15-13/h1-8H,9-10H2,(H,15,16) |
InChI Key |
VELQMOUWIKGDES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCNC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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